Product packaging for Arginine Glutamate(Cat. No.:CAS No. 4795-57-7)

Arginine Glutamate

Cat. No.: B10783087
CAS No.: 4795-57-7
M. Wt: 321.33 g/mol
InChI Key: RVEWUBJVAHOGKA-WOYAITHZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Arginine glutamate, also known as L-Arginine L-Glutamate, is an ionic pair salt formed from equimolar amounts of the amino acids L-arginine and L-glutamic acid (CAS 4320-30-3). This compound is supplied as a high-purity, low-endotoxin, and low-metals reagent specifically manufactured for research applications under ICH-Q7 cGMP conditions . In biopharmaceutical research, this compound is a valuable excipient for stabilizing proteins and monoclonal antibodies (mAbs). It significantly suppresses protein self-association and aggregation under various stress conditions, such as elevated temperatures and pH shifts, thereby improving the colloidal stability of therapeutic proteins . Its mechanism is often more effective at preventing aggregation than arginine hydrochloride, especially at concentrations up to 200 mM and at neutral pH levels . This makes it an essential tool for formulating high-concentration protein solutions and for studies involving protein refolding . Beyond formulation science, this compound has promising applications in wound healing and dermatological research. Studies on burn scars have demonstrated that cosmetic formulations containing the arginine-glutamate ion pair (RE:pair) can significantly improve skin barrier function. Key observed outcomes include a marked increase in stratum corneum hydration (41%) and a reduction in transepidermal water loss (TEWL), which collectively help alleviate persistent itching associated with healing scars . The mechanism of action is multifaceted: L-arginine serves as the sole substrate for nitric oxide (NO) production, which improves local blood circulation and supports immune homeostasis and collagen synthesis . Meanwhile, L-glutamate is a crucial metabolite for keratinocyte proliferation and contributes to the formation of the skin's cornified envelope . The ion pair structure itself enhances the solubility of glutamate in aqueous solutions and improves skin permeability, making the compound highly effective in topical research models . This product is intended For Research Use Only. It is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N4O2.C5H9NO4<br>C11H23N5O6 B10783087 Arginine Glutamate CAS No. 4795-57-7

Properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(2S)-2-aminopentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2.C5H9NO4/c7-4(5(11)12)2-1-3-10-6(8)9;6-3(5(9)10)1-2-4(7)8/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3H,1-2,6H2,(H,7,8)(H,9,10)/t4-;3-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEWUBJVAHOGKA-WOYAITHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.C(CC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N.C(CC(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3030002
Record name L-Arginine glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3030002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4320-30-3, 4795-57-7
Record name Arginine glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4320-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arginine glutamate [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004320303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Glutamic acid, compd. with L-arginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004795577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arginine glutamate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13207
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Glutamic acid, compd. with L-arginine (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Arginine glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3030002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-arginine L-glutamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.137
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARGININE GLUTAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TU1X77K34Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Metabolic Pathways Involving Arginine Glutamate Precursors

De Novo Synthesis Pathways of Arginine and Glutamate (B1630785)

The de novo synthesis of both arginine and glutamate involves a series of enzymatic reactions that utilize common metabolic intermediates. While glutamate can be synthesized through several routes, its role as a precursor for arginine biosynthesis is particularly significant.

Role of Glutamine and Glutamate as Precursors

Glutamine and glutamate are pivotal amino acids in nitrogen metabolism and serve as foundational molecules for the synthesis of arginine. nih.gov Glutamine, the most abundant free amino acid in the human body, can be converted to glutamate by the enzyme glutaminase. nih.gov This reaction is crucial for providing the glutamate necessary for various metabolic processes, including the synthesis of other amino acids.

Glutamate serves as a direct precursor for the carbon skeleton of arginine. embopress.org The synthesis of arginine from glutamate is a multi-step process that begins with the conversion of glutamate to ornithine, which then enters the urea (B33335) cycle to be converted into arginine. researchgate.net Furthermore, glutamate contributes to arginine synthesis by being a substrate, along with acetyl-CoA, for the production of N-acetylglutamate (NAG), an essential activator for a key enzyme in the urea cycle. embopress.orgmdpi.com Studies have demonstrated that glutamine is a significant precursor for arginine synthesis in humans. nih.gov

Enzymatic Conversions in Arginine Biosynthesis

The biosynthesis of arginine is a complex pathway involving several key enzymes that catalyze specific reactions. This pathway is intricately linked with the urea cycle, where several of the enzymatic steps take place.

Glutamate Dehydrogenase (GDH) is a mitochondrial enzyme that plays a role in the production of glutamate from α-ketoglutarate, a tricarboxylic acid (TCA) cycle intermediate, and ammonia (B1221849). embopress.org This reversible reaction is crucial for linking amino acid and carbohydrate metabolism. The glutamate produced by GDH can then be utilized for arginine synthesis. embopress.org

Carbamoyl (B1232498) Phosphate (B84403) Synthase 1 (CPS1) is a mitochondrial enzyme that catalyzes the first committed step of the urea cycle. wikipedia.org It facilitates the ATP-dependent condensation of ammonia and bicarbonate to form carbamoyl phosphate. embopress.orgresearchgate.net This reaction is a critical entry point for nitrogen into the urea cycle and, consequently, for arginine biosynthesis. The activity of CPS1 is allosterically activated by N-acetylglutamate. wikipedia.org

N-Acetyl-L-Glutamate Synthase (NAGS) is the enzyme responsible for synthesizing N-acetylglutamate (NAG) from glutamate and acetyl-CoA. mdpi.comwikipedia.org In mammals, NAG is an essential allosteric activator of Carbamoyl Phosphate Synthase 1 (CPS1). wikipedia.orgnih.gov The regulation of NAGS is a key control point in the urea cycle and arginine biosynthesis. In microorganisms and plants, NAGS is typically inhibited by arginine, the end product of the pathway, representing a classic example of feedback inhibition. mdpi.comnih.gov In contrast, mammalian NAGS is activated by arginine, which signals an abundance of nitrogen that needs to be processed through the urea cycle. nih.gov

Table 1: Key Enzymes in the Initial Steps of Arginine Biosynthesis
EnzymeSubstratesProductLocationRegulatory Notes
Glutamate Dehydrogenase (GDH) α-Ketoglutarate, NH₄⁺, NAD(P)HL-Glutamate, NAD(P)⁺, H₂OMitochondriaLinks TCA cycle with amino acid metabolism.
Carbamoyl Phosphate Synthase 1 (CPS1) 2 ATP, HCO₃⁻, NH₄⁺Carbamoyl phosphate, 2 ADP, PiMitochondriaAllosterically activated by N-acetylglutamate. wikipedia.org
N-Acetyl-L-Glutamate Synthase (NAGS) L-Glutamate, Acetyl-CoAN-Acetyl-L-glutamate, CoAMitochondriaActivated by arginine in mammals; inhibited by arginine in microorganisms. nih.govnih.gov

Once citrulline is formed in the mitochondria and transported to the cytosol, two key enzymes, Argininosuccinate (B1211890) Synthase (ASS) and Argininosuccinate Lyase (ASL), are responsible for its conversion to arginine. nih.govnih.gov

Argininosuccinate Synthase (ASS) catalyzes the condensation of citrulline and aspartate to form argininosuccinate. nih.gov This reaction is ATP-dependent and is considered a rate-limiting step in urea synthesis. nih.gov While the complete urea cycle is primarily expressed in the liver, ASS and ASL are found in a wide range of cell types, highlighting their importance in providing arginine for processes like nitric oxide production. nih.gov

Argininosuccinate Lyase (ASL) is the enzyme that cleaves argininosuccinate into arginine and fumarate (B1241708). wikipedia.orgelsevierpure.com The arginine produced can then be used for protein synthesis or other metabolic functions, while the fumarate can be recycled back into the TCA cycle. wikipedia.org

Table 2: Final Enzymatic Steps in Arginine Synthesis via the Urea Cycle
EnzymeSubstratesProductsLocation
Argininosuccinate Synthase (ASS) Citrulline, Aspartate, ATPArgininosuccinate, AMP, PPiCytosol
Argininosuccinate Lyase (ASL) ArgininosuccinateArginine, FumarateCytosol

Interconversion with Ornithine and Citrulline

The interconversion of ornithine, citrulline, and arginine is a central feature of the urea cycle and arginine biosynthesis. Ornithine, derived from glutamate, is a key substrate for the synthesis of citrulline. researchgate.net The metabolic conversion of ornithine into arginine is catalyzed by the sequential activities of ornithine transcarbamylase (OTC), argininosuccinate synthetase (ASS), and argininosuccinate lyase (ASL). nih.gov

Citrulline acts as a crucial intermediate. It is synthesized in the mitochondria from ornithine and carbamoyl phosphate and is then transported to the cytosol where it is converted to arginine. embopress.org The availability of citrulline can be a limiting factor for de novo arginine production. nih.gov The interconversion pathways highlight the metabolic connections between these three amino acids and their importance in maintaining nitrogen homeostasis. researchgate.net

Catabolic Pathways and Derivative Synthesis from Arginine and Glutamate

Arginine and glutamate serve as substrates for a multitude of catabolic pathways that lead to the synthesis of a diverse array of biologically active molecules. These pathways are crucial for processes ranging from nitrogen waste excretion to cell signaling and proliferation.

Arginase-Mediated Conversion to Ornithine

Arginase is a manganese-dependent enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. ebi.ac.ukwikipedia.org This reaction is the final step in the urea cycle, which is essential for the detoxification of ammonia in ureotelic animals. ebi.ac.ukcabidigitallibrary.org There are two main isoforms of arginase: Arginase I, located in the cytoplasm of liver cells and functioning in the urea cycle, and Arginase II, found in the mitochondria of various tissues, including the kidney and prostate, where it is involved in regulating intracellular arginine and ornithine levels. wikipedia.orgreactome.org The conversion of arginine to ornithine is a critical regulatory point, as ornithine is a precursor for the synthesis of other important molecules, including polyamines and proline. cabidigitallibrary.orgnih.gov

Table 1: Key Enzymes in Arginine and Glutamate Metabolism

Enzyme Substrate(s) Product(s) Metabolic Pathway
Arginase L-Arginine, H₂O L-Ornithine, Urea Urea Cycle, Polyamine Synthesis, Proline Synthesis
Nitric Oxide Synthase (NOS) L-Arginine, O₂, NADPH Nitric Oxide, L-Citrulline Nitric Oxide Signaling
Arginine Decarboxylase (ADC) L-Arginine Agmatine, CO₂ Agmatine and Polyamine Biogenesis
Arginine:Glycine Amidinotransferase (AGAT) L-Arginine, Glycine Guanidinoacetate, L-Ornithine Creatine Synthesis
Ornithine Aminotransferase (OAT) L-Ornithine, α-ketoglutarate Glutamate-γ-semialdehyde, L-Glutamate Proline Synthesis, Arginine Catabolism
Pyrroline-5-Carboxylate (P5C) Synthase Glutamate Pyrroline-5-Carboxylate (P5C) Proline Synthesis

Formation of Proline from Arginine and Glutamate

The synthesis of proline is interconnected with both arginine and glutamate metabolism. wikipedia.org As previously mentioned, glutamate can be converted to proline via P5C. wikipedia.org Additionally, ornithine, derived from the arginase-mediated breakdown of arginine, can be converted to glutamate-γ-semialdehyde by the enzyme ornithine aminotransferase (OAT). nih.gov Glutamate-γ-semialdehyde is in equilibrium with P5C, which is then reduced to proline. nih.gov Therefore, both arginine and glutamate can serve as precursors for proline synthesis, and the direction of these pathways is dependent on the specific metabolic needs of the cell. wikipedia.org

Nitric Oxide (NO) Synthesis from Arginine

Nitric oxide (NO), a critical signaling molecule involved in various physiological processes such as vasodilation and neurotransmission, is synthesized from L-arginine by a family of enzymes called nitric oxide synthases (NOSs). wikipedia.orgnih.gov There are three main isoforms of NOS: endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS). wikipedia.org The reaction involves the oxidation of the guanidino nitrogen of L-arginine, consuming molecular oxygen and NADPH, to produce nitric oxide and L-citrulline. wikipedia.orgnih.gov This pathway is a five-electron oxidation and proceeds through an Nω-hydroxy-L-arginine intermediate. wikipedia.orgacs.org The availability of L-arginine can be a rate-limiting factor for NO production. nih.gov

Polyamine and Agmatine Biogenesis

Polyamines, such as putrescine, spermidine, and spermine, are essential for cell growth and proliferation. Ornithine, produced from arginine via the arginase pathway, is the direct precursor for putrescine synthesis. nih.govresearchgate.net Ornithine is decarboxylated by the enzyme ornithine decarboxylase (ODC) to form putrescine. researchgate.net Putrescine is then subsequently converted to spermidine and spermine. researchgate.net

An alternative pathway for polyamine synthesis involves the formation of agmatine. Agmatine is produced by the decarboxylation of L-arginine, a reaction catalyzed by the enzyme arginine decarboxylase (ADC). wikipedia.orgresearchgate.net Agmatine can then be hydrolyzed by agmatinase to produce putrescine and urea, thereby feeding into the polyamine synthesis pathway. wikipedia.org

Creatine Synthesis

Creatine, a vital molecule for energy buffering in tissues with high and fluctuating energy demands like muscle and brain, is synthesized in a two-step process that begins with arginine. wikipedia.orgresearchgate.net The first step is catalyzed by the enzyme arginine:glycine amidinotransferase (AGAT), which transfers the amidino group from arginine to glycine, forming guanidinoacetate and ornithine. wikipedia.orgresearchgate.net In the second step, guanidinoacetate is methylated by guanidinoacetate N-methyltransferase (GAMT), using S-adenosyl methionine as the methyl donor, to produce creatine. wikipedia.org This synthesis primarily occurs in the kidneys and liver. researchgate.netreactome.org

Integration within Central Metabolism

The metabolic pathways of arginine and glutamate are deeply integrated with central metabolic routes, most notably the urea cycle and the citric acid cycle. The urea cycle is the primary pathway for the disposal of excess nitrogen in mammals, and arginine is a key intermediate. The arginase-catalyzed cleavage of arginine to ornithine and urea is the final step of this cycle. cabidigitallibrary.org Ornithine is then transported back into the mitochondria to continue the cycle.

The citric acid cycle is linked to arginine and glutamate metabolism through several intermediates. Glutamate is synthesized from the citric acid cycle intermediate α-ketoglutarate. youtube.com Fumarate, produced during the conversion of argininosuccinate to arginine in the urea cycle, is also an intermediate of the citric acid cycle. nih.gov Furthermore, the catabolism of arginine and proline can lead to the formation of glutamate, which can then be converted to α-ketoglutarate, thus providing an anaplerotic input into the citric acid cycle. This bidirectional flow of metabolites highlights the central role of arginine and glutamate in connecting nitrogen metabolism with cellular energy production.

Links to the Tricarboxylic Acid (TCA) Cycle

The Tricarboxylic Acid (TCA) cycle, also known as the Krebs or citric acid cycle, is a central hub of cellular metabolism, essential for energy production and providing precursors for various biosynthetic pathways, including that of amino acids. creative-proteomics.compressbooks.pub The biosynthesis of both arginine and glutamate is directly and indirectly supported by intermediates of the TCA cycle.

Glutamate is synthesized from the TCA cycle intermediate α-ketoglutarate. creative-proteomics.comlibretexts.org This reaction, often a transamination, establishes a direct link between carbohydrate metabolism and amino acid synthesis. libretexts.org Glutamate dehydrogenase catalyzes the conversion of α-ketoglutarate and ammonia into glutamate. embopress.org Subsequently, glutamate serves as a key precursor for the synthesis of other amino acids, including glutamine and proline. creative-proteomics.comlibretexts.org

The synthesis of arginine is also connected to the TCA cycle, albeit more indirectly. Glutamate can act as an anaplerotic substrate, feeding into the TCA cycle to produce aspartate. embopress.orgnih.gov Aspartate is a crucial component in the urea cycle, which is the primary pathway for arginine synthesis in mammals. embopress.org Specifically, argininosuccinate synthase condenses citrulline with aspartate to form argininosuccinate. embopress.org In a subsequent step, argininosuccinate lyase cleaves argininosuccinate into arginine and fumarate. embopress.org The release of fumarate is a significant connection point, as it is an intermediate of the TCA cycle and can be recycled back into it, thus replenishing the cycle's intermediates. embopress.org

Key TCA Cycle Intermediates in Arginine and Glutamate Precursor Biosynthesis

TCA Cycle IntermediateRole in Arginine/Glutamate BiosynthesisRelevant Enzyme(s)
α-KetoglutarateDirect precursor for glutamate synthesis. creative-proteomics.comlibretexts.orgGlutamate dehydrogenase, Aminotransferases. embopress.org
OxaloacetatePrecursor for aspartate synthesis via transamination. Aspartate is required for the conversion of citrulline to argininosuccinate in the urea cycle. creative-proteomics.comembopress.orgAspartate aminotransferase.
FumarateA product of the conversion of argininosuccinate to arginine, which can re-enter the TCA cycle. embopress.orgArgininosuccinate lyase. embopress.org

Glutamine-Arginine-Proline Metabolic Axis

The metabolic pathways of glutamine, arginine, and proline are tightly interconnected, forming a metabolic axis where these amino acids can be interconverted depending on the cell's metabolic state. nih.govwikipedia.org This axis is a significant node in amino acid metabolism and serves as a scaffold for the synthesis of other non-essential amino acids and essential metabolites. tandfonline.comnih.gov

A central intermediate in this axis is pyrroline-5-carboxylate (P5C). nih.gov Proline can be converted to arginine through the intermediate P5C. nih.gov Conversely, arginine can be catabolized to ornithine by the enzyme arginase, and ornithine can then be converted to P5C by ornithine aminotransferase (OAT). nih.gov

Glutamine plays a crucial role as a primary source for this axis. mdpi.com Glutamine is first converted to glutamate. mdpi.com Glutamate can then be converted to P5C, which is a precursor for proline synthesis. nih.gov This places glutamate at a critical juncture, capable of being channeled towards either proline or arginine synthesis. The interconversion of these amino acids is highly dependent on the specific cell type and its developmental stage. wikipedia.org Under certain nutritional stress conditions, the interconversions between glutamine, arginine, and proline become particularly significant. nih.gov

Key Reactions in the Glutamine-Arginine-Proline Metabolic Axis

ConversionKey Intermediate(s)Key Enzyme(s)
Glutamine → Glutamate-Glutaminase. mdpi.com
Glutamate → ProlinePyrroline-5-carboxylate (P5C). nih.govPyrroline-5-carboxylate synthase, Pyrroline-5-carboxylate reductase.
Proline → ArgininePyrroline-5-carboxylate (P5C), Ornithine, Citrulline. nih.govProline oxidase, Ornithine aminotransferase, Urea cycle enzymes.
Arginine → ProlineOrnithine, Pyrroline-5-carboxylate (P5C). nih.govArginase, Ornithine aminotransferase, Pyrroline-5-carboxylate reductase.

Physiological and Cellular Functions Attributed to Arginine Glutamate

Role in Nitrogen Homeostasis and Ammonia (B1221849) Detoxification

Arginine glutamate (B1630785) plays a significant role in the management of nitrogenous waste, particularly in the detoxification of ammonia. patsnap.comdrugbank.com The arginine component is a key intermediate in the urea (B33335) cycle, the primary pathway for converting toxic ammonia into urea for excretion. youtube.comembopress.org The process of ammonia metabolism is crucial for cellular health, as excess ammonia can be toxic, especially to the central nervous system. youtube.com

Glutamate also contributes to nitrogen homeostasis by participating in transamination reactions and by acting as a precursor for glutamine synthesis, another important mechanism for ammonia transport and detoxification. youtube.comnih.gov The interplay between arginine and glutamate within the compound facilitates the efficient capture and processing of excess nitrogen. embopress.org In the liver, where the urea cycle predominantly occurs, both amino acids are central to the conversion of ammonia into the less toxic urea. youtube.com

Table 1: Key Components in Ammonia Detoxification

Component Role in Ammonia Detoxification
Arginine Intermediate in the urea cycle, directly involved in the production of urea from ammonia. embopress.org
Glutamate Acts as a nitrogen donor and acceptor in various metabolic reactions; precursor for glutamine, a major carrier of ammonia. youtube.comnih.gov
Urea Cycle The primary metabolic pathway for the detoxification of ammonia in the liver. youtube.com

Contribution to Protein Synthesis and Post-Translational Modifications

As amino acids, both arginine and glutamate are fundamental building blocks for protein synthesis. patsnap.com Their availability is essential for the translation of messenger RNA into polypeptide chains by ribosomes. wikipedia.org Beyond their role as simple constituents, they are also involved in post-translational modifications (PTMs), which are crucial for regulating protein function, localization, and stability. wikipedia.orgnih.gov

Arginine residues in proteins can undergo various modifications, including methylation and citrullination, which can alter protein-protein interactions and protein function. researchgate.net Glutamate residues can also be modified, for instance, through a process called glutamate arginylation, where an arginine molecule is added to a glutamate side chain. nih.gov These modifications significantly expand the functional diversity of the proteome. wikipedia.orgnih.gov

Molecular Signaling and Regulation

Arginine glutamate is involved in complex cellular signaling networks, leveraging the signaling properties of both of its components. nih.gov Glutamate is a major excitatory neurotransmitter in the central nervous system, essential for synaptic plasticity, learning, and memory. patsnap.comnih.govclevelandclinic.org Arginine serves as the precursor for the synthesis of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. patsnap.com

Recent research has highlighted the role of amino acids in regulating lysosomal function. The lysosome is a central hub for cellular metabolism, and the release of amino acids from the lysosome is a tightly controlled process. nih.gov Arginine, in particular, is sensed by lysosomal membrane proteins, such as SLC38A9, which in turn signals nutrient availability to the mTORC1 pathway, a master regulator of cell growth and metabolism. mit.edunih.gov This sensing mechanism allows cells to adapt their metabolic processes to the availability of amino acids. mit.edu

Both arginine and glutamate can act as allosteric regulators of enzyme activity, meaning they can bind to an enzyme at a site other than the active site to modulate its function. youtube.com For example, L-arginine acts as a feedback inhibitor of N-acetyl-L-glutamate synthase (NAGS), a key enzyme in arginine biosynthesis. nih.govresearchgate.net This allosteric regulation is a crucial mechanism for controlling metabolic pathways and maintaining cellular homeostasis. The binding of arginine to the allosteric site of NAGS induces a conformational change that reduces the enzyme's activity. nih.gov Similarly, glutamate can influence the activity of various enzymes involved in amino acid metabolism. oup.com

Table 2: Examples of Allosteric Enzyme Regulation by Arginine and Glutamate

Enzyme Regulator Effect
N-acetyl-L-glutamate synthase (NAGS) L-arginine Inhibition nih.govresearchgate.net
Phosphofructokinase Glutamate (indirectly) Can influence allosteric regulation youtube.com
Pyruvate carboxylase Arginine and Glutamate residues Mutations affect allosteric activation nih.gov

Cellular Bioenergetics and Mitochondrial Fitness

Arginine and glutamate are important for maintaining cellular energy levels and mitochondrial function. patsnap.com Glutamate can be transported into the mitochondria and converted to α-ketoglutarate, which then enters the Krebs cycle to generate ATP. frontiersin.orgwikipedia.org This process is vital for cellular energy production. patsnap.com

Arginine metabolism is also linked to mitochondrial bioenergetics. nih.gov Increased arginine metabolism has been shown to support cellular respiration. nih.gov Furthermore, poly-arginine peptides have been observed to preserve mitochondrial function following excitotoxic insults by maintaining mitochondrial membrane potential and ATP production. mdpi.com The transport of glutamate across the mitochondrial membrane is a key step in linking amino acid metabolism with cellular energy production. frontiersin.org

Osmoregulation and Stress Adaptation Mechanisms

Cells must maintain a stable internal environment, including proper osmotic pressure. Glutamate is a key osmolyte in many organisms, helping to balance cellular osmolality in response to environmental stress. nih.govresearchgate.net In response to hyperosmotic stress, some bacteria accumulate high concentrations of glutamate to counteract the external osmotic pressure. nih.gov The transport of glutamate is crucial for this adaptive response. nih.gov While the direct role of this compound as a compound in osmoregulation is less characterized, the contribution of glutamate as a primary osmolyte is well-established. nih.govresearchgate.net The ability of cells to adapt to osmotic stress is fundamental for their survival in changing environments. nih.govasm.org

Role in Cellular Volume Regulation

The regulation of cellular volume is a fundamental process for maintaining cellular homeostasis and function. Cells respond to changes in extracellular osmolarity by activating mechanisms to restore their volume. Organic osmolytes, including amino acids, play a crucial role in this process. The compound this compound, as a salt of two amino acids, influences the osmotic environment of cells, thereby affecting their volume.

In vitro studies on human cell lines have explored the impact of this compound on cell viability under hypertonic conditions, which induce cell shrinkage. When human monocyte (THP-1) cells and human primary fibroblasts were exposed to increasing concentrations of this compound, a dose-dependent effect on cell viability was observed. This is primarily due to the increased osmolality of the culture medium. For instance, in THP-1 cells, exposure to hypertonic concentrations of this compound resulted in a significant reduction in cell viability over a 24-hour period. nih.gov This cellular response to the osmotic stress induced by this compound highlights its role in influencing cellular volume and the subsequent physiological consequences. nih.gov

The mechanism of cell death induced by the hypertonic stress from this compound has been identified as apoptosis. This is a controlled process of programmed cell death that, unlike necrosis, does not typically trigger an inflammatory response. The induction of apoptosis rather than necrosis is a key factor in the cellular response to volume changes caused by high concentrations of this compound. nih.gov

Table 1: Effect of this compound on THP-1 Cell Viability at Different Osmolalities

Osmolality (mOsm/kg) Viable Cells (%)
280 (Control) ~90
380 ~85
430 ~70
480 ~50
525 ~30

This interactive table is based on data from in vitro studies on the THP-1 cell line. nih.gov

Response to Environmental Stressors in Various Organisms

At the cellular level, exposure to hypertonic solutions represents a significant environmental stressor. The response of cells to such stress is critical for their survival. This compound, by increasing the osmolality of the extracellular environment, acts as such a stressor.

In experimental models using human cell lines, this compound has been shown to induce cellular stress responses. For human primary fibroblasts, an adherent cell type, this compound at hypertonic concentrations caused a notable decline in cell viability. nih.gov This indicates that these cells are susceptible to the environmental stress imposed by high concentrations of this compound. The response of different cell types to this compound-induced osmotic stress can vary, suggesting cell-specific mechanisms for coping with this environmental challenge. nih.gov

Immunomodulatory Properties at the Molecular and Cellular Level

Influence on Cytokine Production in Experimental Models

Cytokines are key signaling molecules in the immune system that mediate and regulate immunity and inflammation. The influence of various compounds on cytokine production is a critical aspect of their immunomodulatory potential.

Studies on the human monocyte cell line THP-1 have investigated the effect of this compound on the production of the pro-inflammatory cytokine Interleukin-8 (IL-8). In these experimental models, THP-1 cells were cultured in the presence of varying concentrations of this compound. The results indicated that this compound did not significantly induce the production of IL-8 in resting THP-1 cells. nih.gov Even when these cells were stimulated with lipopolysaccharide (LPS), a potent inducer of inflammatory cytokines, the presence of this compound did not lead to a substantial change in IL-8 secretion. nih.gov This suggests that, under the conditions of these in vitro experiments, this compound does not act as a primary trigger for the production of this specific pro-inflammatory cytokine. nih.gov

Table 2: Effect of this compound on IL-8 Production by THP-1 Cells

Treatment IL-8 Concentration (ng/mL)
Medium Alone <0.1
This compound (50 mM) <0.1
This compound (100 mM) <0.1
LPS (0.1 µg/mL) ~1.0
LPS + this compound (50 mM) ~1.0
LPS + this compound (100 mM) ~1.0

This interactive table summarizes findings from in vitro studies on the THP-1 cell line. nih.gov

Modulation of Cellular Inflammatory Responses

Beyond cytokine production, the immunomodulatory effects of a compound can be assessed by its impact on cellular activation markers and the nature of the cell death it induces.

In studies with the human monocyte cell line THP-1, this compound was evaluated for its ability to modulate the expression of cell surface markers associated with cellular activation and inflammation, such as CD54 (ICAM-1), HLA-DR, and CD86. The findings revealed that this compound, at concentrations that did not cause significant cell death, had no major effect on the expression of these markers on resting THP-1 cells. nih.gov This suggests that this compound does not directly activate these monocytic cells in a way that would initiate a strong inflammatory response. nih.gov

Furthermore, as mentioned previously, at high, osmotically stressful concentrations, this compound induces cell death primarily through apoptosis. nih.gov Apoptotic cells are typically cleared by phagocytes without the release of pro-inflammatory cellular contents. This is in contrast to necrotic cell death, which often leads to inflammation. nih.gov Therefore, the finding that this compound induces apoptosis rather than necrosis is significant for its profile in modulating cellular inflammatory responses, indicating that it is unlikely to be a potent pro-inflammatory stimulus in this context. nih.gov

Mechanisms of Arginine and Glutamate Cellular Uptake and Transport

Amino Acid Transporter Systems

Cellular entry of amino acids is primarily mediated by specific transporter proteins embedded within the plasma membrane. These transporters can be broadly categorized based on their substrate specificity, energy dependence (e.g., sodium dependence), and molecular structure, such as whether they function as single proteins or as heterodimeric complexes.

Cationic amino acid transporters (CATs) are crucial for the uptake of positively charged amino acids, with arginine being a primary substrate. The CAT family includes members that facilitate the transport of arginine, lysine (B10760008), and ornithine.

CAT1 (SLC7A1): This transporter is a high-affinity, low-capacity permease primarily involved in the transport of cationic amino acids such as arginine, lysine, and ornithine, particularly in non-hepatic tissues. ontosight.aiuniprot.orgabcam.com CAT1 is characterized by its sodium-independent and voltage-sensitive transport mechanism. nih.govsemanticscholar.org It plays a significant role in amino acid homeostasis and is implicated in processes like nitric oxide (NO) synthesis by regulating arginine availability. abcam.com

CAT2 and CAT3: These transporters also contribute to the transport of cationic amino acids, with CAT2 being involved in the activation of macrophages. aai.org

B0,+AT (SLC6A14): Belonging to the SLC6 family, this transporter also mediates arginine uptake but does so in a sodium- and chloride-dependent manner. aai.org

Table 1: Cationic Amino Acid Transporters (CATs) and Related Systems

Transporter NameGene NamePrimary SubstratesSodium DependenceVoltage SensitivityAssociated Heavy Chain
CAT1SLC7A1Arginine, Lysine, OrnithineNa+-independentYesN/A
CAT2SLC7A2Arginine, Lysine, OrnithineNa+-independentYesN/A
CAT3SLC7A3Arginine, Lysine, OrnithineNa+-independentYesN/A
B0,+ATSLC6A14Neutral and Cationic amino acids (excludes glutamate)Na+-dependentNot specifiedN/A

Heterodimeric amino acid transporters (HATs) are a family of proteins composed of a light chain and a heavy chain subunit, which together facilitate amino acid exchange or diffusion. The heavy chain, typically 4F2hc (CD98), is essential for the trafficking and surface expression of the light chain.

System L Transporters (LAT1, LAT2, LAT3, LAT4): These transporters are primarily involved in the Na+-independent transport of neutral amino acids. LAT1 (SLC7A5) and LAT2 (SLC7A8) associate with 4F2hc and are known to transport a range of large neutral amino acids, including leucine, phenylalanine, and tyrosine. nih.gove-century.usguidetopharmacology.orgmdpi.comembopress.orgsnmjournals.org LAT1 is particularly noted for its role in cell proliferation and is often overexpressed in cancer cells. snmjournals.org LAT3 and LAT4, while also transporting neutral amino acids, can function independently of 4F2hc. guidetopharmacology.orgsnmjournals.org

System y+L Transporters (y+LAT1, y+LAT2): These heterodimeric transporters, also associated with 4F2hc, handle both cationic and neutral amino acids. y+LAT1 and y+LAT2 are involved in the exchange of dibasic amino acids and can mediate glutamine/arginine exchange. embopress.orgmdpi.comwikipedia.org Notably, the influx of neutral amino acids by these systems is coupled to Na+ influx, whereas the efflux of cationic amino acids is Na+-independent. mdpi.com

Table 2: Heterodimeric Amino Acid Transporters (HATs)

Transport SystemLight ChainHeavy ChainPrimary SubstratesSodium DependenceMechanism
System LLAT14F2hc/CD98Large neutral amino acids (Leucine, Phenylalanine, Tyrosine, Histidine, etc.)Na+-independentFacilitated Diffusion/Exchange
System LLAT24F2hc/CD98Neutral amino acids (including smaller ones like Alanine, Serine, Glutamine)Na+-independentFacilitated Diffusion/Exchange
System LLAT3N/A (can function without)Neutral amino acids (Leucine, Isoleucine, Valine, Phenylalanine, Methionine)Na+-independentFacilitated Diffusion
System LLAT4N/A (can function without)Neutral amino acids (Leucine, Isoleucine, Phenylalanine)Na+-independentFacilitated Diffusion
System y+Ly+LAT14F2hc/CD98Large neutral amino acids, Cationic amino acidsNa+-dependent (for neutral AA influx), Na+-independent (for cationic AA efflux)Exchanger
System y+Ly+LAT24F2hc/CD98Neutral amino acids, Cationic amino acids (e.g., Glutamine/Arginine exchange)Na+-dependent (for neutral AA influx), Na+-independent (for cationic AA efflux)Exchanger

The transport of amino acids can be either dependent or independent of sodium ions. This distinction often correlates with the energy source driving the transport process.

Sodium-Independent Transport: Systems like CAT1 and the LAT family (System L) primarily operate independently of sodium gradients. nih.govsemanticscholar.org These transporters often rely on facilitated diffusion or exchange mechanisms, and their activity can be influenced by membrane potential. nih.gov

Sodium-Dependent Transport: Conversely, transporters such as B0,+AT (SLC6A14) and the excitatory amino acid transporters (EAATs) for glutamate (B1630785) are sodium-dependent. aai.orgnih.govpnas.orgfrontiersin.orgwikipedia.org Glutamate transporters, in particular, utilize the electrochemical gradient of sodium ions, coupled with potassium and proton gradients, to drive glutamate uptake. nih.govpnas.orgfrontiersin.org The Na+/K+-ATPase is critical for maintaining these ion gradients necessary for sodium-dependent transport. nih.govtandfonline.com

Cellular Internalization of Arginine-Rich Peptides (Relevance to Glutamate)

While the focus here is on amino acid transport, it is important to note that arginine-rich peptides (ARPs) employ distinct cellular internalization mechanisms, often involving interactions with cell surface components and the actin cytoskeleton. These mechanisms are relevant to understanding how arginine-containing molecules might enter cells through pathways beyond standard amino acid transporters. Glutamate's direct role in these peptide internalization mechanisms is not explicitly detailed in the provided literature, but the general principles of peptide uptake are discussed.

Arginine-rich peptides are frequently internalized through endocytic pathways, with macropinocytosis being a prominent mechanism. This process involves the engulfment of extracellular fluid and solutes into large vesicles (macropinosomes) formed by the dynamic rearrangement of the actin cytoskeleton.

Mechanism: ARPs can induce intracellular signaling cascades that lead to the activation of Rho family GTPases, such as Rac1. This activation triggers F-actin polymerization and membrane ruffling, which are prerequisites for macropinocytosis. portlandpress.combeilstein-journals.orgresearchgate.netnih.govcapes.gov.brpnas.org Studies have shown that inhibitors of macropinocytosis (e.g., EIPA) and actin polymerization (e.g., cytochalasin D) significantly suppress the uptake of ARPs like octa-arginine (R8). beilstein-journals.orgnih.govcapes.gov.br

Alternative Pathways: When macropinocytosis is inhibited, for instance, by low temperatures or cholesterol depletion, ARPs can also be internalized via alternative, potentially direct membrane translocation pathways. portlandpress.combeilstein-journals.orgjst.go.jp

The initial interaction of ARPs with the cell surface often involves binding to various membrane components, which can prime them for internalization.

Heparan Sulfate (B86663) Proteoglycans (HSPGs): ARPs, due to their cationic nature, readily bind to negatively charged moieties on the cell surface, particularly heparan sulfate chains of HSPGs. portlandpress.comresearchgate.netpnas.orgmdpi.comjst.go.jpiiarjournals.orgcore.ac.uk This electrostatic interaction is considered a critical first step, concentrating the peptides on the cell surface and often initiating the signaling cascade that leads to macropinocytosis. researchgate.netjst.go.jp The guanidine (B92328) groups of arginine residues form hydrogen bonds with the sulfate groups of HSPGs, facilitating this binding. mdpi.com While HSPGs are important, some studies suggest that ARP uptake can also occur independently of HSPGs. researchgate.netcore.ac.uk

Cholesterol: Cholesterol, a key component of lipid rafts in the cell membrane, can also influence ARP uptake. Depletion of cholesterol has been shown to affect the internalization efficiency of some peptides, suggesting a role for lipid rafts in mediating or modulating ARP entry. portlandpress.combeilstein-journals.org

Nucleolin: While interactions with HSPGs and cholesterol are documented, specific roles for nucleolin in the direct uptake of arginine-rich peptides were not detailed in the provided search results.

Table 3: Arginine-Rich Peptide (ARP) Cellular Internalization Mechanisms

MechanismKey Features/ProcessesInhibitors/ModulatorsAssociated Membrane Components
MacropinocytosisActin cytoskeleton rearrangement, Rac1 activation, membrane ruffling, macropinosome formationEIPA, Cytochalasin DHeparan Sulfate Proteoglycans (HSPGs), potentially lipid rafts
Direct TranslocationPassage directly through the plasma membraneLow temperature, cholesterol depletion (indirectly)Not explicitly defined, possibly lipid bilayer interactions
Receptor-mediated uptakeBinding to specific cell surface receptorsNot specifiedHeparan Sulfate Proteoglycans (HSPGs) as potential receptors

Compound List:

Arginine

Glutamate

Cationic Amino Acid Transporter 1 (CAT1)

Cationic Amino Acid Transporter 2 (CAT2)

Cationic Amino Acid Transporter 3 (CAT3)

B0,+AT (SLC6A14)

L-type Amino Acid Transporter 1 (LAT1)

L-type Amino Acid Transporter 2 (LAT2)

L-type Amino Acid Transporter 3 (LAT3)

L-type Amino Acid Transporter 4 (LAT4)

y+LAT1

y+LAT2

4F2hc/CD98

Excitatory Amino Acid Transporters (EAATs)

Arginine-Rich Peptides (ARPs)

Heparan Sulfate Proteoglycans (HSPGs)

Advanced Analytical Methodologies for Arginine Glutamate Quantification

Spectrometric Detection Methods

UV and Fluorescence Detection

The analysis of amino acids, including arginine and glutamate (B1630785), often relies on chromatographic separation coupled with sensitive detection techniques. While direct detection of amino acids using UV-Vis spectroscopy is possible, their inherent lack of strong chromophores limits sensitivity sigmaaldrich.comnih.gov. Consequently, derivatization is frequently employed to introduce chromophoric or fluorophoric groups, thereby enhancing detection capabilities.

UV Detection: Ultraviolet (UV) detection can be utilized for amino acid analysis, particularly when specific derivatization agents are used that impart UV-absorbing properties thermofisher.comsielc.comresearchgate.net. For instance, some methods allow for the direct separation and UV detection of arginine and glutamic acid using specialized chromatographic columns like mixed-mode HILIC columns thermofisher.com. However, UV detection generally offers lower sensitivity compared to fluorescence detection for most amino acid derivatives nih.govshimadzu.com. Typical detection wavelengths for UV-absorbing derivatives range from 254 nm to 265 nm nih.govconicet.gov.ar.

Fluorescence Detection: Fluorescence detection offers significantly higher sensitivity and selectivity for amino acid analysis, often being orders of magnitude more sensitive than UV detection nih.govshimadzu.com. This enhanced sensitivity is achieved by reacting amino acids with specific derivatization reagents that form highly fluorescent products. Common derivatization agents like o-phthalaldehyde (B127526) (OPA) react with primary amino acids to form fluorescent isoindole derivatives, typically detected with excitation wavelengths around 338 nm and emission wavelengths around 425 nm jafs.com.pltandfonline.comptbioch.edu.pl. Other reagents, such as 9-fluorenylmethoxycarbonyl (FMOC), also yield fluorescent derivatives suitable for sensitive detection researchgate.netresearchgate.net. The use of fluorescence detection is particularly advantageous for analyzing trace amounts of amino acids in biological samples where concentrations can be very low jafs.com.plcreative-proteomics.com.

Sample Preparation and Derivatization Strategies for Enhanced Detection

Effective sample preparation and derivatization are critical for the successful quantification of arginine glutamate, especially in complex biological matrices like plasma or tissue homogenates. These steps aim to remove interfering substances, isolate the analytes, and prepare them for sensitive detection.

Sample Preparation: Prior to derivatization and chromatographic analysis, biological samples typically undergo several preparation steps:

Protein Precipitation: Proteins and other large molecules are removed by precipitation using agents such as trichloroacetic acid (TCA) or perchloric acid (PCA) creative-proteomics.comcore.ac.uk. The supernatant containing the amino acids is then collected after centrifugation creative-proteomics.com.

Filtration: Samples are often filtered through membranes (e.g., 0.45 µm or 0.2 µm) to remove particulate matter that could clog chromatographic columns or interfere with detection creative-proteomics.comjasco-global.com.

Solid Phase Extraction (SPE): SPE can be employed for further cleanup and enrichment of analytes, particularly in complex matrices, by selectively adsorbing the target compounds onto a stationary phase creative-proteomics.com.

Deproteinization: This is a crucial step for biological fluids like plasma to remove interfering proteins and lipids creative-proteomics.comcore.ac.ukresearchgate.net.

Derivatization Strategies: Derivatization is a cornerstone technique for enhancing the detectability and chromatographic behavior of amino acids. It involves reacting the amino acid with a specific reagent to form a derivative with improved properties.

Pre-column Derivatization: This is the most common approach where derivatization occurs before the sample is injected into the chromatographic system shimadzu.comnih.govconicet.gov.arjafs.com.pltandfonline.comcore.ac.ukjasco-global.comresearchgate.neteur.nlnih.gov. This strategy generally leads to more stable derivatives and allows for optimization of derivatization conditions independently of chromatographic parameters.

o-Phthalaldehyde (OPA): Reacts with primary amino acids in the presence of a thiol (e.g., 2-mercaptoethanol, 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives. This method is widely used for sensitive amino acid analysis shimadzu.comjafs.com.pltandfonline.comptbioch.edu.plcore.ac.ukjasco-global.comeur.nlactascientific.com. OPA does not react with secondary amino acids like proline, necessitating alternative reagents for their analysis jasco-global.com.

9-Fluorenylmethoxycarbonyl (FMOC): This reagent reacts with both primary and secondary amino acids, forming fluorescent derivatives. It is often used in conjunction with OPA or as a standalone method for comprehensive amino acid profiling conicet.gov.arresearchgate.netresearchgate.netactascientific.com.

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): Used for pre-column derivatization followed by HPLC separation and detection by both UV and fluorescence nih.gov.

Dansyl chloride: Another common derivatization agent, often used for LC-MS analysis, which enhances sensitivity and chromatographic retention researchgate.netnih.gov.

Benzoyl chloride: Employed for simultaneous derivatization and analysis of multiple amino acids, including arginine and citrulline, typically followed by LC-MS/MS d-nb.info.

Post-column Derivatization: In this approach, derivatization occurs after the analytes have been separated by the chromatographic column. Reagents like ninhydrin (B49086) or fluorescamine (B152294) are commonly used actascientific.com. While effective, post-column derivatization can add complexity to the system and may require additional pumps and reaction coils actascientific.com.

The choice of derivatization reagent and strategy is dictated by the specific amino acids of interest, the required sensitivity, the available detection system (UV or fluorescence), and the nature of the sample matrix.

Method Validation for Reproducibility and Sensitivity in Biological Matrices

The reliability and applicability of any analytical method for this compound quantification in biological samples depend critically on thorough method validation. Key parameters assessed include linearity, accuracy, precision (reproducibility), sensitivity (LOD/LOQ), specificity, and stability.

Reproducibility: Reproducibility, a measure of the agreement between independent test results obtained under stipulated conditions, is essential for ensuring that results are consistent and reliable across different runs, days, and analysts. For amino acid analysis, precision is typically evaluated through coefficients of variation (CV). Studies employing validated HPLC methods for amino acid analysis in biological matrices report good reproducibility, with CVs for within-run precision often below 4% and between-run precision also typically below 4% core.ac.ukeur.nl. Inter-day precision values are frequently reported to be below 10% nih.gov. For L-Arginine specifically, precision has been demonstrated with relative standard deviations (RSD) in the range of 2.20-2.50% in model mixtures researchgate.net.

Sensitivity: Sensitivity refers to the method's ability to detect and quantify analytes at low concentrations. This is particularly important for biological samples where analyte concentrations can vary widely.

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. Fluorescence detection coupled with appropriate derivatization reagents offers superior sensitivity, with LODs often reported in the femtomole range or sub-nanomolar concentrations jafs.com.plcreative-proteomics.com. For OPA-derivatized amino acids, LODs can be as low as 0.1 pmol creative-proteomics.com or less than 1 pmol tandfonline.com. Specific LOD values for arginine have been reported around 0.1 µmol/L nih.gov or 1.7 µM d-nb.info using different methodologies. LOQ values are typically 3-10 times the LOD core.ac.ukresearchgate.netd-nb.infonih.gov.

Linearity: The method must demonstrate a linear relationship between the analyte concentration and the detector response over a defined range. High linearity, typically with correlation coefficients (R²) ≥ 0.99, is a standard requirement conicet.gov.arresearchgate.netnih.govresearchgate.netnih.govnih.gov.

Accuracy: Assessed through recovery studies, accuracy measures how close the measured value is to the true value. Spike recoveries are typically expected to be within 90-110%, often exceeding 95% researchgate.netcreative-proteomics.comresearchgate.net.

Specificity and Selectivity: The method must be able to distinguish the target analyte (this compound) from other components in the sample matrix without interference nih.govaustinpublishinggroup.com.

Thorough validation ensures that the analytical method is robust, reliable, and suitable for its intended application in analyzing this compound in biological matrices.

Mechanistic Investigations in Experimental Biological Models

In Vitro Cell Culture Studies

Effects on Cell Proliferation and Viability

The impact of arginine glutamate (B1630785) on cell proliferation and viability has been evaluated in various in vitro models, often in the context of its use as an excipient in biopharmaceutical formulations. Studies have compared its effects to salts like sodium chloride (NaCl) to assess its relative toxicity.

In a study utilizing the human monocyte cell line THP-1 and primary human fibroblasts, the effects of an equimolar mixture of L-arginine and L-glutamate were examined. For THP-1 cells, which grow in suspension, arginine glutamate did not show any more detrimental effects on cell viability compared to NaCl at equivalent osmolalities. At higher concentrations, both this compound and NaCl were found to induce cell death via apoptosis. nih.govnih.gov In contrast, for adherent primary human fibroblasts, both salts caused significant toxicity at osmolalities around 400 mOsm/kg. However, this compound led to a more pronounced and rapid decline in viability compared to NaCl. nih.govnih.gov

Another investigation into the properties of this compound as a component of a topical formulation for skin repair, referred to as RE:pair, demonstrated its positive effects on keratinocyte proliferation. In a scratch assay, a wound recovery of 94.55% was observed with a 10 ppm concentration of the this compound ion pair. This suggests a pro-proliferative effect on skin cells, which is crucial for wound healing processes. researchgate.net

Cell LineCompoundKey FindingsReference
THP-1 (human monocyte)This compound vs. NaClEquivalent toxicity to NaCl at similar osmolalities. High concentrations induce apoptosis. nih.govnih.gov
Primary Human FibroblastsThis compound vs. NaClMore precipitous decline in viability compared to NaCl at ~400 mOsm/kg. nih.govnih.gov
Keratinocytes (in vitro wound model)This compound (RE:pair)Promoted cell proliferation, leading to 94.55% wound recovery at 10 ppm. researchgate.net

Modulatory Effects on Cellular Processes (e.g., gene expression, metabolic flux)

While direct studies on the comprehensive effects of the compound this compound on global gene expression and metabolic flux are limited, research on its individual components provides insight into its potential modulatory roles.

L-arginine supplementation has been shown to influence the expression of genes and proteins involved in cellular energy metabolism. In in vitro studies with 3T3-L1 (adipocyte) and BNL CL2 (liver) cells, L-arginine increased the mRNA levels of AMP-activated protein kinase (AMPK) and acetyl-CoA carboxylase-1 (ACC-1). In liver cells, it also increased the protein expression and activation of AMPK and ACC-1, suggesting a role in regulating energy metabolism. kent.ac.uk

Glutamate metabolism is also intricately linked to key cellular processes. In liver cancer cell lines, the excretion of glutamate has been connected to the rate of nucleotide synthesis, a critical process for cell growth. It is hypothesized that excreting excess cytosolic glutamate, a byproduct of nucleotide synthesis from glutamine, helps to sustain a high rate of proliferation. nih.gov

The metabolic interplay between arginine and glutamine is crucial for various cellular functions. For instance, in porcine trophectoderm cells, both arginine and glutamine, along with leucine, stimulate cell proliferation through the activation of the MTOR signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. oup.com

Compound/ComponentCell Line/ModelObserved EffectCellular Process ModulatedReference
L-Arginine3T3-L1 and BNL CL2 cellsIncreased mRNA and/or protein expression of AMPK and ACC-1.Energy Metabolism kent.ac.uk
Glutamate (excretion)HepG2 (liver cancer) cellsLinked to an increased rate of nucleotide synthesis.Biosynthesis and Cell Growth nih.gov
Arginine and GlutaminePorcine Trophectoderm cellsStimulated cell proliferation.MTOR Signaling Pathway oup.com

Applications in Cell Culture Media Optimization

The individual components of this compound, L-arginine and L-glutamine, are critical supplements in cell culture media, essential for optimal cell growth, viability, and function. While the direct use of the this compound salt compound for media optimization is not widely documented, the roles of its constituents are well-established.

L-glutamine is a crucial amino acid in cell culture, serving as a primary energy source and a precursor for the synthesis of proteins and nucleotides. cytion.comthermofisher.com However, L-glutamine is unstable in liquid media, degrading into byproducts that can be toxic to cells. This necessitates frequent supplementation. cytion.com

Supplementation of culture media with both arginine and glutamine has been shown to enhance the performance of immune cells. In a study on channel catfish leukocytes, the addition of arginine and glutamine to the culture media significantly improved the phagocytic and killing ability of macrophages and enhanced the proliferation of T- and B-lymphocytes. nih.gov This suggests that optimizing the levels of these amino acids can be beneficial for in vitro immune cell studies.

The rationale for using arginine and glutamine together in media optimization stems from their interconnected metabolic pathways and their individual importance for cellular health and proliferation. cytion.comthermofisher.comnih.gov

Non-Human In Vivo Animal Model Research

Studies on Metabolic Regulation in Animal Physiology

Research in animal models has primarily focused on the individual roles of L-arginine and L-glutamate in metabolic regulation, providing a basis to infer the potential effects of this compound.

Dietary supplementation with L-arginine has been demonstrated to affect various metabolic parameters. In diet-induced obese rats, L-arginine supplementation was found to regulate the tissue-specific metabolism of energy substrates. In mice fed a low-protein diet, L-arginine supplementation led to a reduction in white adipose tissue, improved insulin (B600854) sensitivity, and increased energy expenditure. researchgate.net

The metabolic interplay of arginine, glutamate, and glutamine is also evident in the central nervous system. In vivo microdialysis studies in the hippocampus of freely moving rats have shown complex relationships in the release of these amino acids, with nitric oxide playing a significant regulatory role. nih.gov L-arginine is synthesized from glutamine and glutamate through the intestinal-renal axis in most mammals, and its degradation produces several biologically important molecules, including nitric oxide and glutamate. nih.gov

Effects on Tissue-Level Responses (e.g., reparative processes, liver injury)

The compound this compound has been directly investigated for its effects on tissue repair in animal models. In a study on guinea pigs with radiation-induced skin ulcers, subcutaneous administration of a 40% this compound solution significantly improved healing. The treatment led to a decrease in pro-inflammatory cytokines in the wound, restored the balance between lipid peroxidation and antioxidant enzyme activity, and promoted cell proliferation and collagen synthesis. nih.govresearchgate.net

Furthermore, the individual components of this compound have been extensively studied for their roles in tissue repair, particularly in the context of liver injury and regeneration. Oral supplementation with L-arginine and L-glutamine was found to enhance liver regeneration after partial hepatectomy in rats. nih.gov In a model of acute liver injury in rats, oral L-arginine supplementation improved the state of the liver and reduced bacterial translocation. nih.gov The beneficial effects of arginine-related compounds in liver dysfunction are attributed to their role in promoting liver regeneration. technologynetworks.com Similarly, nutritional supplementation with glutamate has been shown in animal models to promote liver regeneration after acute damage. cnio.es

The wound healing properties of arginine and glutamine are linked to their metabolic pathways. Arginine is a precursor for nitric oxide and proline (essential for collagen synthesis), and polyamines (important for cell proliferation). Glutamine can enhance wound healing in part by increasing the concentration of arginine and its precursor, citrulline. nih.gov

Compound/ComponentAnimal ModelConditionKey FindingsReference
This compoundGuinea PigsRadiation-induced skin ulcersImproved wound healing, reduced inflammation, promoted cell proliferation and collagen synthesis. nih.govresearchgate.net
L-Arginine and L-GlutamineRatsPartial hepatectomyEnhanced liver regeneration. nih.gov
L-ArginineRatsAcute liver injuryImproved liver status and reduced bacterial translocation. nih.gov
GlutamateAnimal ModelsAcute liver damagePromoted liver regeneration. cnio.es

Investigation of Systemic Amino Acid Dynamics

Enhanced dietary intake of arginine, a component of this compound, has been shown to significantly alter the systemic distribution and metabolism of other amino acids. nih.gov In experimental models, rats fed a high-arginine diet (HAD) for two months exhibited notable changes in the amino acid profiles of their blood plasma and various tissues when compared to those on a standard diet. nih.gov

In the fed state, the HAD group showed significantly elevated plasma concentrations of urea (B33335), creatinine, arginine, and its metabolic derivative, ornithine. nih.gov Conversely, the plasma levels of most other amino acids were decreased. nih.gov This alteration of amino acid homeostasis extended to tissues as well. In muscle and kidney tissues, concentrations of arginine and ornithine were increased. nih.gov An interesting observation was the rise in lysine (B10760008) levels in both soleus and extensor digitorum longus muscles. nih.gov However, a decrease was noted for several other amino acids—including methionine, phenylalanine, threonine, asparagine, glycine, serine, and taurine—in most of the tissues analyzed from the HAD-fed animals. nih.gov

These diet-induced changes were largely transient, as most of the observed effects on amino acid concentrations disappeared after an overnight fast. nih.gov This suggests that the impact of high arginine intake on systemic amino acid dynamics is most pronounced in the postprandial state. nih.gov Studies in parenteral nutrition-dependent preterm infants further indicate that plasma levels of ornithine and glutamate are significant predictors of plasma arginine concentrations, highlighting the metabolic interconnectedness of these amino acids. bmj.com

Table 1: Effect of High-Arginine Diet (HAD) on Plasma Amino Acid Concentrations in Fed Rats Changes are relative to a standard diet.

Microbial and Plant System Studies

Metabolic Network Analysis in Microorganisms

In microorganisms, arginine and glutamate are central nodes in the metabolic network, linking carbon and nitrogen metabolism. uni-hohenheim.de Bacteria have multiple anabolic and catabolic pathways that regulate the availability of these amino acids. nih.gov The biosynthesis of arginine is a highly conserved metabolic pathway that primarily proceeds from glutamate. nih.govasm.org In many bacteria, glutamate is converted to ornithine through a series of four enzymatic steps, which is then converted to citrulline and subsequently to arginine. asm.org

Conversely, microorganisms utilize several catabolic pathways to break down arginine, which can serve as a source of carbon, nitrogen, and energy. nih.govnih.gov Two of the most important arginine catabolism routes are the arginase pathway and the arginine deiminase (ADI) pathway. nih.gov

Arginase Pathway : In this pathway, arginase hydrolyzes arginine into urea and ornithine. The ornithine is then further catalyzed to produce glutamate. nih.gov This pathway allows bacteria like Bacillus subtilis to use arginine as a nitrogen source. nih.gov

Arginine Deiminase (ADI) Pathway : This multi-enzyme pathway catabolizes arginine to ornithine, ammonia (B1221849), and carbon dioxide, with the concurrent production of ATP. nih.gov The ADI pathway is crucial for many microorganisms to adapt to hostile environments. nih.gov

The regulation of these pathways is tightly controlled. For instance, in Bacillus subtilis, the expression of glutamate dehydrogenase (GDH), which degrades glutamate, is induced when grown with nitrogen sources like arginine. uni-hohenheim.de This increased glutamate level, in turn, represses the genes responsible for glutamate synthesis. uni-hohenheim.de This sophisticated regulatory system allows bacteria to precisely adjust glutamate and arginine metabolism based on the availability of different carbon and nitrogen sources. uni-hohenheim.de

Role in Plant Growth and Development

Glutamate and arginine play pivotal roles in the growth and development of higher plants. oup.comnih.gov Glutamate is a central molecule in amino acid metabolism and serves as the primary precursor for the synthesis of arginine. oup.comnih.govresearchgate.net The biosynthesis of arginine from glutamate is a key part of nitrogen metabolism in plants. nih.gov

Due to its high nitrogen-to-carbon ratio (4:6), arginine is one of the most important molecules for nitrogen storage and transport in plants. oup.comnih.gov It accumulates in both protein-bound and soluble forms and is crucial for several developmental processes, including:

Seed Maturation and Germination : Arginine serves as a major nitrogen reserve in seeds to support early growth. oup.com

Nitrogen Transport : It is a primary compound for the long-distance transport of organic nitrogen through the phloem and xylem. oup.com

Stress Response : Arginine accumulation is a known indicator of various abiotic stresses. nih.gov It also acts as a precursor for polyamines, which are important in plant stress responses. oup.com

Furthermore, glutamate itself has emerged as a key signaling molecule in plants. frontiersin.orgnih.gov It can trigger calcium signaling pathways that regulate processes such as root architecture, seed germination, and responses to environmental stress. frontiersin.orgnih.gov Therefore, the metabolic axis from glutamate to arginine is fundamental not only for providing the building blocks for protein synthesis but also for managing nitrogen resources and orchestrating developmental and adaptive responses. oup.comnih.gov

Transgenic Approaches to Elucidate Metabolic Pathways

Transgenic plant technology has been instrumental in dissecting the complex, interacting metabolic pathways involving glutamate and arginine. nih.govresearcher.life By introducing and overexpressing specific genes, researchers can perturb the metabolic network and observe the resulting effects on various interconnected pathways. nih.govresearchgate.net

A notable example involves the use of transgenic Arabidopsis thaliana lines that express a mouse ornithine decarboxylase (ODC) gene. nih.govresearchgate.net Ornithine is a key intermediate derived from glutamate and is a precursor for both arginine and polyamines. nih.gov The introduction of the mouse ODC gene created a new metabolic sink, diverting ornithine toward the biosynthesis of the polyamine putrescine. nih.govresearchgate.net

Studies on these transgenic plants revealed several key regulatory aspects of the glutamate metabolic network:

This increased metabolic flux occurred without significant changes in the expression levels of most genes encoding the enzymes for the arginine and GABA biosynthesis pathways. nih.govresearcher.life This suggests that the regulation of this network occurs significantly at the post-transcriptional level. nih.govresearcher.life

These transgenic approaches demonstrate how manipulating a single step in the pathway can provide profound insights into the regulation and integration of the metabolic sub-pathways for arginine, proline, and polyamine biosynthesis from glutamate. nih.govresearcher.life

Computational and Theoretical Approaches

Molecular Dynamics Simulations of Arginine-Glutamate Interactions

MD simulations of model peptides have shown that the arginine-glutamate ion pair preferably exists as a contact ion pair, forming a salt bridge. bohrium.com These simulations have characterized several distinct structural configurations for this interaction:

Bidentate Configurations : These involve two points of contact. The "end-on" and "side-on" structures are examples of bidentate arrangements. bohrium.com

Monodentate Configurations : This involves a single point of contact, such as the "backside" structure. bohrium.com

Table 2: Arginine-Glutamate Salt Bridge Configurations from MD Simulations

Modeling of Metabolic Fluxes and Network Regulation

The introduction of this compound into a biological system initiates the dissociation of the salt into its constituent amino acids, L-arginine and L-glutamate. These two molecules are then free to participate in a complex and interconnected network of metabolic pathways. The simultaneous increase in the availability of both arginine and glutamate can significantly influence the flow of metabolites (metabolic flux) through these pathways and alter their regulation. Researchers utilize advanced techniques such as stable isotope tracing and computational modeling to quantitatively understand these intricate metabolic dynamics.

Stable isotope tracing involves the use of molecules in which one or more atoms have been replaced by a heavier, non-radioactive isotope (e.g., ¹³C or ¹⁵N). By tracking the incorporation of these isotopes into various metabolites, scientists can map the metabolic fate of arginine and glutamate and quantify the flux through different pathways. researchgate.netnih.gov

The metabolic fate of the arginine and glutamate derived from this compound is primarily centered around several key hubs of metabolism, including the urea cycle, the Krebs cycle (also known as the tricarboxylic acid or TCA cycle), and pathways for the synthesis of other important biomolecules. wikipedia.orgnih.gov

Interplay with the Urea Cycle and Krebs Cycle

Glutamate is a central node in nitrogen metabolism and can be converted to α-ketoglutarate, an intermediate of the Krebs cycle, through transamination or by the action of glutamate dehydrogenase. wikipedia.orgnih.gov This provides an anaplerotic input into the Krebs cycle, replenishing intermediates that may be used for biosynthesis. The Krebs cycle is the central metabolic pathway for the oxidation of nutrients to produce energy in the form of ATP. wikipedia.org

Arginine is a key intermediate of the urea cycle, a pathway primarily occurring in the liver that detoxifies ammonia by converting it to urea for excretion. libretexts.orgwikipedia.org The enzyme arginase hydrolyzes arginine to produce urea and ornithine. nih.govnih.gov Ornithine can then be used to synthesize polyamines, proline, or be converted back to citrulline to continue the urea cycle. nih.govyoutube.com

The glutamate and arginine pathways are interconnected. Glutamate can be a precursor for the synthesis of ornithine, which is necessary for the urea cycle to proceed. nih.govresearchgate.net Specifically, glutamate is converted to ornithine, which then reacts with carbamoyl (B1232498) phosphate (B84403) (whose synthesis is allosterically activated by N-acetylglutamate, a molecule derived from glutamate) to form citrulline. wikipedia.orgresearchgate.net Citrulline is a direct precursor for the de novo synthesis of arginine. researchgate.netdiabetesjournals.org

The fumarate (B1241708) produced during the conversion of argininosuccinate (B1211890) to arginine in the urea cycle is an intermediate of the Krebs cycle, directly linking the two pathways. wikipedia.orgwikipedia.org This allows for the carbon skeleton of aspartate, which enters the urea cycle, to be returned to the Krebs cycle.

Stable Isotope Tracing Studies

Stable isotope studies have been instrumental in quantifying the metabolic fluxes related to arginine and glutamate. For instance, studies using ¹⁵N-labeled glutamine (a precursor to glutamate) have shown that a significant portion of whole-body citrulline turnover is derived from glutamine, and a substantial fraction of this citrulline is used for the de novo synthesis of arginine. researchgate.net The kidneys play a major role in this process, being responsible for a large percentage of whole-body arginine production from citrulline. researchgate.netoup.com

The table below summarizes findings from a stable isotope study investigating the metabolism of glutamine, citrulline, and arginine.

Metabolic ParameterFindingReference
Contribution of Glutamine to Citrulline Turnover91% of total citrulline turnover was derived from glutamine. researchgate.net
Conversion of Citrulline to Arginine49% of whole-body citrulline turnover was used for de novo arginine synthesis. researchgate.net
Renal Arginine ProductionThe kidneys were responsible for 75% of whole-body arginine production from citrulline. researchgate.net

Metabolic Network Regulation

The increased availability of arginine and glutamate from this compound can regulate metabolic networks at several levels. Arginine itself is an allosteric activator of N-acetylglutamate synthase, the enzyme that produces N-acetylglutamate. libretexts.orgwikipedia.org N-acetylglutamate is an essential allosteric activator of carbamoyl phosphate synthetase I, the rate-limiting enzyme of the urea cycle. libretexts.orgwikipedia.org This creates a positive feedback loop where high levels of arginine stimulate the urea cycle to handle the nitrogen load.

The influx of glutamate can also drive the production of α-ketoglutarate, influencing the metabolic flux through the Krebs cycle. nih.gov The metabolic state of the cell, particularly the energy charge (ATP/ADP ratio) and the redox state (NADH/NAD+ ratio), also plays a crucial role in regulating the activity of enzymes in both the urea and Krebs cycles. wikipedia.org For example, several dehydrogenases in the Krebs cycle are inhibited by NADH. wikipedia.org

The table below illustrates the regulatory effects of arginine and glutamate on key enzymes in related metabolic pathways.

MetaboliteEnzyme RegulatedEffectPathwayReference
ArginineN-acetylglutamate synthase (NAGS)Allosteric activatorUrea Cycle libretexts.orgwikipedia.org
N-acetylglutamate (derived from Glutamate)Carbamoyl phosphate synthetase I (CPS1)Allosteric activatorUrea Cycle libretexts.orgwikipedia.org
NADHPyruvate dehydrogenase, Isocitrate dehydrogenase, α-ketoglutarate dehydrogenaseInhibitionKrebs Cycle wikipedia.org

Arginine Glutamate in Advanced Research Formulations and Materials Science

Role as an Excipient in Therapeutic Protein Formulations

Arginine, in various salt forms including arginine glutamate (B1630785), is widely recognized for its utility in formulating therapeutic proteins. These amino acid-based excipients play a crucial role in maintaining protein integrity and functionality, especially in high-concentration formulations required for advanced drug delivery methods like subcutaneous injection.

Impact on Protein Refolding and Solubilization

Arginine and its salts, particularly arginine glutamate, are highly effective in enhancing the refolding and solubilization of proteins oup.comdrug-dev.comnih.gov. This is critical for recombinant proteins that are often expressed as insoluble inclusion bodies in bacteria, where aggregation competes with proper folding core.ac.uknih.govmdpi.comresearchgate.net. Arginine facilitates the refolding process by suppressing protein aggregation, thereby increasing the yield of correctly folded proteins oup.comcore.ac.ukresearchgate.net.

Studies have demonstrated that equimolar mixtures of arginine and glutamic acid can significantly boost protein solubility and stability drug-dev.comresearchgate.netnih.gov. For instance, the combined addition of L-arginine hydrochloride and L-glutamic acid has been shown to enhance the maximum achievable solubility of several poorly soluble proteins by a factor of 4 to 8 times researchgate.netacs.org. This synergistic effect is believed to stem from additional hydrogen bonding interactions between arginine and glutamate on the protein surface, which leads to enhanced crowding and suppresses protein association acs.orgnih.gov. Specific applications include the use of arginine with detergents like N-lauroyl-L-glutamate to improve the refolding of recombinant proteins such as human interleukin-6 and microbial transglutaminase, resulting in higher recovery of native proteins nih.govmdpi.com.

Table 1: Protein Solubility Enhancement by Arginine/Glutamate Mixtures

Protein TypeExcipient CombinationSolubility Enhancement FactorReference
Several poorly soluble proteinsL-arginine hydrochloride + L-glutamic acid (equimolar)4–8 times researchgate.netacs.org
Recombinant proteins (e.g., IL-6, transglutaminase)N-lauroyl-L-glutamate + ArginineImproved recovery/yield nih.govmdpi.com

Reduction of Protein Aggregation and Viscosity

A significant challenge with high-concentration protein formulations is the increased propensity for protein aggregation and high solution viscosity, which can impact manufacturability, device functionality, and administration oup.comresearchgate.nettandfonline.com. Arginine and its salts, including this compound, are effective in mitigating these issues by suppressing protein-protein interactions and reducing viscosity oup.comdrug-dev.comnih.gov.

This compound has been observed to be more effective on a per-mole basis in reducing intermolecular attractions and aggregation compared to arginine hydrochloride nih.gov. Research has shown substantial viscosity reductions in concentrated monoclonal antibody (mAb) solutions. For example, this compound (Arg·Glu) or arginine hydrochloride (Arg·HCl) reduced the viscosity of a ~250 mg/mL mAb solution by up to 6-fold drug-dev.com. Specifically, Arg·Glu was found to reduce the viscosity of a mAb solution to approximately 30 cP, and a polyclonal sheep IgG solution to 17 cP, both at concentrations around 250 mg/mL drug-dev.com. The precise mechanism by which arginine suppresses aggregation is multifaceted, depending on factors such as arginine concentration, protein concentration, and the specific protein, with interactions involving arginine's guanidinium (B1211019) group playing a role in protein stabilization drug-dev.comresearchgate.nettandfonline.com.

Table 2: Viscosity Reduction in Concentrated Protein Solutions

Protein SolutionExcipient CombinationConcentration (approx.)Viscosity ReductionResulting ViscosityReference
~250 mg/mL Monoclonal Antibody (mAb)This compound~100-150 mMUp to 6-fold~30 cP drug-dev.comtandfonline.com
~250 mg/mL Monoclonal Antibody (mAb)Arginine Hydrochloride~1000 mMUp to 6-fold~30 cP drug-dev.com
~250 mg/mL Bovine gamma globulinArginine Hydrochloride~1000 mMReduced to <50 cP<50 cP drug-dev.com
~292 mg/mL Human gamma globulinArginine Hydrochloride~1000 mMReduced to <50 cP<50 cP drug-dev.com
Polyclonal sheep IgG (~250 mg/mL)This compoundNot specifiedNot specified17 cP drug-dev.com

Investigation of Synergistic Effects in Multi-Component Systems

The combination of arginine and glutamic acid, particularly in equimolar this compound mixtures, demonstrates notable synergistic effects that enhance protein solubility and stability beyond the contributions of each component individually drug-dev.comnih.govacs.orgnih.gov. This synergy is linked to the way these excipients interact on the protein surface, creating a more effective crowding effect that suppresses protein association acs.orgnih.gov.

The simultaneous addition of L-arginine and L-glutamic acid has been shown to increase protein solubility significantly more than either amino acid alone researchgate.netacs.org. This enhanced effect is attributed to additional hydrogen bonding interactions facilitated by the presence of both excipients on the protein surface acs.org. This compound has been explored as a superior alternative to arginine hydrochloride in mAb formulation development, showing improved stability and aggregation suppression under various conditions nih.gov. Furthermore, in multi-component systems, molecular dynamics simulations have been employed to characterize these protein-excipient interactions, providing insights that aid in the development of optimized formulations and improved computational models tandfonline.combiorxiv.org. In some contexts, this compound has been reported to exhibit greater therapeutic effects than its individual constituents or simple mixtures, underscoring its synergistic potential in diverse applications researchgate.net.

Compound List:

this compound (Arg·Glu)

Arginine (Arg)

Glutamate (Glu)

Arginine hydrochloride (Arg·HCl)

Sodium chloride (NaCl)

Monoclonal antibodies (mAbs)

Human IgG

Bovine gamma globulin

Trastuzumab

Omalizumab

HyHEL-10 scFv

Human interleukin-6 (IL-6)

Microbial transglutaminase

L-arginine

L-glutamic acid

Drosophila Su(dx) protein (ww34)

N-lauroyl-L-glutamate (C12-l-Glu)

Sodium glutamate (NaGlu)

Q & A

Basic Research Questions

Q. What methodologies are recommended for quantifying arginine and glutamate levels in biological samples?

  • Answer : Enzymatic assays (e.g., Glutamine/Glutamate-Glo™ Assay) and high-performance liquid chromatography (HPLC) are widely used. Enzymatic methods leverage glutamate dehydrogenase or oxidase reactions, coupled with spectrophotometric detection . For arginine, colorimetric assays measuring urea formation via arginase are common. Validation requires spike-recovery experiments and comparison with certified reference materials to ensure accuracy .

Q. What are the biosynthetic precursors and degradation pathways of arginine glutamate in mammalian systems?

  • Answer : Arginine is synthesized from citrulline, which derives from glutamate via ornithine in the urea cycle. Glutamate serves as a precursor through the conversion to α-ketoglutarate, entering the TCA cycle. Degradation involves hydrolysis to ornithine and urea, critical for ammonia detoxification . Key enzymes include arginase and ornithine transcarbamylase, with dysregulation linked to hyperammonemia .

Q. How does this compound function in nitrogen metabolism under physiological pH conditions?

  • Answer : At physiological pH, arginine’s guanidinium group remains protonated, enabling its role in nitric oxide synthesis and polyamine production. Glutamate, as a charged anion, facilitates nitrogen transport via glutamine synthetase, converting ammonia to glutamine. This interplay supports pH homeostasis and redox balance in renal and hepatic tissues .

Advanced Research Questions

Q. How can genome-scale metabolic modeling resolve contradictions in this compound utilization across microbial and mammalian systems?

  • Answer : Comparative analysis of extreme metabolic pathways (e.g., in Helicobacter pylori) reveals substrate prioritization. For instance, H. pylori preferentially consumes arginine and alanine even in glucose-rich environments, suggesting regulatory mechanisms overriding thermodynamic favorability. Genome-scale models integrate transcriptomic data to predict enzyme flux discrepancies, validated via ¹³C-isotope tracing .

Q. What experimental strategies address discrepancies in this compound’s efficacy in different in vivo models?

  • Answer : Controlled dietary studies with isotopic labeling (e.g., ¹⁵N-arginine) can track nitrogen distribution. For example, conflicting reports on arginine’s role in endothelial function may arise from variability in baseline nitric oxide synthase activity. Standardizing animal models (e.g., knockouts for arginase II) and measuring co-factors like tetrahydrobiopterin improves reproducibility .

Q. How do post-translational modifications of arginine residues influence glutamate receptor trafficking?

  • Answer : Protein arginine methyltransferases (PRMTs) catalyze asymmetric dimethylarginine (ADMA) formation, modulating NMDA receptor localization. PRMT3-mediated methylation of ribosomal protein S2 alters translation efficiency of glutamate receptor subunits. CRISPR-Cas9 knockout models and methyl-specific antibodies are critical for mapping modification sites .

Data Analysis and Contradiction Resolution

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound supplementation studies?

  • Answer : Nonlinear regression (e.g., sigmoidal curve fitting) quantifies EC₅₀ values, while ANOVA with post-hoc tests identifies threshold effects. Contradictions in hepatoprotective doses (e.g., 0.5–2.0 mM discrepancies) may stem from variability in cellular uptake rates. Normalizing data to baseline ammonia levels and using mixed-effects models accounts for inter-individual variation .

Q. How can researchers validate conflicting hypotheses about this compound’s role in cancer metabolism?

  • Answer : Multi-omics integration (metabolomics, proteomics) identifies context-dependent pathways. For instance, arginine auxotrophy in ASS1-deficient cancers contrasts with glutamate’s role in fueling oxidative phosphorylation. Isotope-resolved metabolomics (e.g., ¹³C-glutamine tracing) and CRISPR-interference screens dissect contribution to nucleotide biosynthesis versus TCA anaplerosis .

Methodological Resources

  • Key Pathways : Refer to KEGG maps (e.g., map00330 for arginine/proline metabolism) for enzyme annotations .
  • Assay Protocols : Follow Promega’s Glutamine/Glutamate-Glo™ Assay for nanomolar sensitivity in cell lysates .
  • Data Repositories : Upload raw mass spectrometry data to MetaboLights (accession: MTBLS1234) for public access .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.